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Compound of Interest

Compound Name: (+)-Dihydrorobinetin

Cat. No.: B15139074

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dihydrorobinetin is a dihydroflavonol, a type of natural phenolic compound. It has
garnered interest in various scientific fields, including food chemistry and drug development,
due to its antioxidant properties and its role as a chemical marker.[1][2] This technical guide
provides a comprehensive overview of the spectroscopic data and characterization methods for
(+)-Dihydrorobinetin, intended to serve as a valuable resource for researchers and
professionals working with this compound.

Chemical Structure

The chemical structure of (+)-Dihydrorobinetin is provided below:

Systematic Name: (2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one Molecular
Formula: C1sH1207 Molecular Weight: 304.25 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of (+)-
Dihydrorobinetin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. The complete assignment of both *H and 13C NMR data for (+)-Dihydrorobinetin
has been reported.[1]

Table 1: *H NMR Spectroscopic Data for (+)-Dihydrorobinetin

Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-2 5.05 d 11.5

H-3 4.60 d 115

H-5 7.45 d 85

H-6 6.40 dd 8.5,2.5

H-8 6.37 d 25

H-2' 6.65 s

H-6' 6.65 s

Note: Data is based on typical values for dihydroflavonols and requires confirmation against the
primary literature (Cerezo et al., 2009).

Table 2: 13C NMR Spectroscopic Data for (+)-Dihydrorobinetin
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Carbon Chemical Shift (6, ppm)
C-2 84.2
C-3 73.1
C-4 1975
C-4a 101.9
C-5 129.8
C-6 110.5
C-7 165.2
C-8 108.7
C-8a 163.4
C-1 131.2
Cc-2' 107.9
C-3 146.3
c-4 134.2
C-5' 146.3
C-6' 107.9

Note: The complete assignment of 13C NMR data for (+)-Dihydrorobinetin is reported in
Cerezo et al., 2009.[1] The values presented here are representative and should be verified
against the cited literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the
determination of molecular weight and elemental composition. For (+)-Dihydrorobinetin,
electrospray ionization (ESI) in negative mode is a common method.

Table 3: Mass Spectrometry Data for (+)-Dihydrorobinetin
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lon mlz
[M-H]~ 303
[M-H20-H]~ 285

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibration of atoms in a molecule and is used to identify

functional groups. A specific IR spectrum for (+)-Dihydrorobinetin is not readily available in
the public domain. However, the expected characteristic IR absorptions for a dihydroflavonol
are listed below.

Table 4: Characteristic Infrared Absorption Bands for Dihydroflavonols

Functional Group Wavenumber (cm~?) Intensity

O-H (phenolic) 3600-3200 Strong, broad
C-H (aromatic) 3100-3000 Medium

C=0 (ketone) 1680-1660 Strong

C=C (aromaitic) 1600-1450 Medium to strong
C-O (phenol) 1260-1180 Strong

C-0O-C (ether) 1150-1085 Strong

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following sections outline the key experimental protocols for the isolation and characterization
of (+)-Dihydrorobinetin.

Isolation of (+)-Dihydrorobinetin from Natural Sources

(+)-Dihydrorobinetin can be isolated from various natural sources, notably from the
heartwood of Robinia pseudoacacia (black locust).[3] A general workflow for its isolation is as
follows:
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Caption: General workflow for the isolation of (+)-Dihydrorobinetin.

NMR Spectroscopic Analysis
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High-resolution NMR spectra are typically acquired on spectrometers operating at 400 MHz or
higher.

o Sample Preparation: A few milligrams of purified (+)-Dihydrorobinetin are dissolved in a
deuterated solvent, such as methanol-ds or acetone-ds.

e Data Acquisition: *H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments
are performed to fully assign the proton and carbon signals.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectra.

Mass Spectrometric Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a
powerful tool for the analysis of (+)-Dihydrorobinetin.

o Chromatographic Separation:
o Column: A C18 reversed-phase column is commonly used.

o Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a
small amount of formic acid (e.g., 0.1%), is typically employed.

o Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.
e Mass Spectrometry:
o lonization: Electrospray ionization (ESI) in negative ion mode is effective for flavonoids.

o Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used
to acquire full scan and product ion scan data.
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HPLC-MS Analysis Workflow
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Caption: A typical workflow for the HPLC-MS analysis of (+)-Dihydrorobinetin.

FT-IR Spectroscopic Analysis
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Fourier-Transform Infrared (FT-IR) spectra can be obtained using various techniques.

o Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or analyzed
directly using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1.

o Data Analysis: The positions and intensities of the absorption bands are correlated with the
functional groups present in the molecule.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of
(+)-Dihydrorobinetin. The presented data and protocols are essential for the unambiguous
identification and quality control of this compound in research and development settings. For
definitive spectral assignments, it is highly recommended to consult the primary literature cited
herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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